2'-Fluoro-4'-propyl[1,1'-biphenyl]-4-carbonitrile
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Overview
Description
2’-Fluoro-4’-propyl[1,1’-biphenyl]-4-carbonitrile is a biphenyl derivative that has gained attention in various scientific fields due to its unique chemical structure and properties. This compound consists of two benzene rings connected at the 1,1’ position, with a fluorine atom at the 2’ position, a propyl group at the 4’ position, and a carbonitrile group at the 4 position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-4’-propyl[1,1’-biphenyl]-4-carbonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. In this reaction, an aryl halide (such as 2’-fluoro-4’-bromobiphenyl) is coupled with an arylboronic acid (such as 4-cyanophenylboronic acid) in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent like toluene or ethanol under mild conditions.
Industrial Production Methods
Industrial production of 2’-Fluoro-4’-propyl[1,1’-biphenyl]-4-carbonitrile may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-4’-propyl[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of the benzene rings, the compound can undergo EAS reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorine atom at the 2’ position can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
N-Bromosuccinimide (NBS): Used for bromination reactions.
Strong Acids and Bases: Used for electrophilic and nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2’-Fluoro-4’-propyl[1,1’-biphenyl]-4-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Fluoro-4’-propyl[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects . For example, it may inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, thereby affecting RNA and DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4’-propyl[1,1’-biphenyl]-4-carbonitrile: Similar structure but lacks the carbonitrile group.
4’-Fluoro-1,1’-biphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: Contains an additional benzene ring.
Uniqueness
2’-Fluoro-4’-propyl[1,1’-biphenyl]-4-carbonitrile is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, while the carbonitrile group provides a site for further functionalization .
Properties
CAS No. |
95733-05-4 |
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Molecular Formula |
C16H14FN |
Molecular Weight |
239.29 g/mol |
IUPAC Name |
4-(2-fluoro-4-propylphenyl)benzonitrile |
InChI |
InChI=1S/C16H14FN/c1-2-3-12-6-9-15(16(17)10-12)14-7-4-13(11-18)5-8-14/h4-10H,2-3H2,1H3 |
InChI Key |
VNVCPGJKTGFEBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C#N)F |
Origin of Product |
United States |
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